Acid Fuchsin xcalcium salt

Description

Historical Perspectives and Evolution of Fuchsin Dyes in Scientific Inquiry

The story of Acid Fuchsin is intrinsically linked to the development of synthetic dyes in the mid-19th century. Following the synthesis of mauveine, the first aniline (B41778) dye, in 1856, fuchsine (also known as magenta) was discovered shortly after. rsc.orgnih.gov Jakub Natanson, August Wilhelm von Hofmann, and François-Emmanuel Verguin are all credited with its independent discovery around 1856-1858. si.eduwikipedia.org Initially used in the textile industry, the scientific potential of fuchsin dyes was soon recognized. rsc.orgresearchgate.net

The evolution from basic fuchsin to Acid Fuchsin involved the addition of sulfonic acid groups, a chemical modification that rendered the dye more acidic and water-soluble. stainsfile.combiologicalstaincommission.org This alteration was crucial for its adoption in various histological techniques. A notable milestone was the introduction of the Van Gieson stain in 1889 by American neuropathologist Ira Van Gieson. wikipedia.org This method, which combines Acid Fuchsin with picric acid, became invaluable for differentiating collagen from other tissue components. wikipedia.orgcarlroth.com

Significance of Acid Fuchsin Calcium Salt in Modern Research Disciplines

The importance of Acid Fuchsin calcium salt in contemporary research is widespread, primarily due to its role as a powerful staining agent in histology and pathology. chemimpex.com It is a key component in several classical staining methods that remain fundamental in research and diagnostics.

Key Research Applications:

Histology and Pathology: Acid Fuchsin calcium salt is a primary ingredient in the Van Gieson stain, where it imparts a brilliant red color to collagen fibers, allowing researchers to study fibrosis and other connective tissue pathologies. wikipedia.orgbitesizebio.com It is also a critical component of Masson's trichrome stain, another widely used technique that differentiates muscle fibers (staining red) from collagen (staining green or blue). microbenotes.comwikipedia.orgwikipedia.org

Biochemical Research: The dye's ability to bind to proteins makes it a useful tool in biochemical assays. chemimpex.com Its interaction with basic amino acids has been a subject of study to understand the mechanisms of staining. nih.govtandfonline.com

Dosimetry: Recent research has explored the use of aqueous solutions of Acid Fuchsin as a chemical dosimeter for measuring radiation doses in applications like food irradiation. researchgate.netresearchgate.net

Comparative Analysis with Related Triarylmethane Dyes in Research Methodologies

Acid Fuchsin calcium salt belongs to the broad class of triarylmethane dyes, which are synthetic organic compounds known for their intense colors. wikipedia.org This family includes other well-known dyes used in research, and a comparative analysis highlights their distinct applications.

| Feature | Acid Fuchsin | Basic Fuchsin | Malachite Green | Crystal Violet |

| Chemical Nature | Anionic (acidic) | Cationic (basic) | Cationic (basic) | Cationic (basic) |

| Primary Application | Staining collagen and muscle in histology (Van Gieson, Masson's trichrome) wikipedia.orgmicrobenotes.comwikipedia.org | Staining acid-fast bacteria (Ziehl-Neelsen stain), component of Schiff's reagent wikipedia.orgdalynn.com | Staining of bacterial endospores, antifungal agent icrc.ac.ir | Gram staining of bacteria, staining of cell nuclei plymouth.ac.uk |

| Staining Mechanism | Binds to basic proteins (collagen) through electrostatic forces. nih.govtandfonline.com | Binds to acidic components of the cell, such as nucleic acids. | Interacts with cellular components. | Binds to peptidoglycan in bacterial cell walls. |

| Solubility | Highly soluble in water. chemimpex.com | Moderately soluble in water. biologicalstaincommission.org | Soluble in water and ethanol. | Soluble in water and ethanol. |

The primary distinction lies in their ionic properties. As an anionic dye, Acid Fuchsin binds to positively charged components in tissues, such as the basic amino acids in collagen. nih.gov In contrast, basic dyes like Basic Fuchsin, Malachite Green, and Crystal Violet are cationic and bind to negatively charged molecules like DNA and the acidic components of bacterial cell walls. This fundamental difference dictates their specific uses in research methodologies.

Current Research Landscape and Gaps in the Study of Acid Fuchsin Calcium Salt

Current research involving Acid Fuchsin calcium salt continues to build upon its established histological applications. Studies often focus on refining staining protocols and utilizing these techniques to investigate disease models, such as fibrosis and tissue regeneration. researchgate.netresearchgate.net There is also growing interest in its application in non-biological fields, such as dosimetry and the development of new materials. researchgate.netresearchgate.net

However, there are still areas where further research is needed:

Standardization of Commercial Dyes: Commercial preparations of Acid Fuchsin can be variable mixtures of different sulfonated homologues, which may lead to inconsistencies in staining results. stainsfile.com Further research into the purification and standardization of Acid Fuchsin calcium salt could enhance the reproducibility of experimental outcomes.

Mechanism of Action: While the electrostatic interaction with collagen is a known staining mechanism, a more detailed understanding of the molecular interactions between Acid Fuchsin and various tissue components could lead to the development of more specific and sensitive staining techniques. nih.govtandfonline.com

Novel Applications: The fluorescent properties of Acid Fuchsin and its potential as a photosensitizer are areas that remain relatively unexplored. sigmaaldrich.comchemimpex.com Research into these properties could open up new avenues for its use in advanced imaging and therapeutic applications.

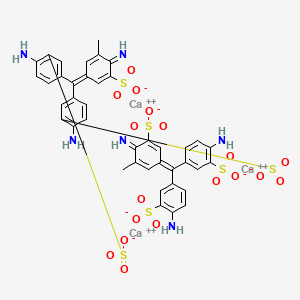

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C40H32Ca3N6O18S6 |

|---|---|

Molecular Weight |

1197.3 g/mol |

IUPAC Name |

tricalcium;3-[bis(4-amino-3-sulfonatophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate |

InChI |

InChI=1S/2C20H19N3O9S3.3Ca/c2*1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;;;/h2*2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;;3*+2/p-6 |

InChI Key |

KNPNTOHIIWJPNE-UHFFFAOYSA-H |

Canonical SMILES |

CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].[Ca+2].[Ca+2].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Acid Fuchsin Xcalcium Salt

Advanced Synthetic Routes for Acid Fuchsin xcalcium salt and Analogues

The primary route to Acid Fuchsin is through the sulfonation of Basic Fuchsin, a mixture of triarylmethane dyes including pararosaniline and rosaniline. wikipedia.orgtandfonline.com The conversion to the calcium salt is a subsequent step. The synthesis begins with the careful preparation of the Basic Fuchsin homologues. For optimal results, the dye bases are first converted to their chloride salts by dissolving them in dilute hydrochloric acid. It is crucial to avoid excess acid, as this can negatively impact the quality of the final sulfonated product. The ideal chloride salt intermediate should be a bright green solid with a bronze luster. tandfonline.com

Sulfonation and Salt Conversion Techniques

Sulfonation introduces sulfonic acid groups (-SO₃H) to the aromatic rings of the Basic Fuchsin structure, which imparts the acidic character and water solubility to the dye. wikipedia.orgstainsfile.com A common laboratory method involves heating Basic Fuchsin with sodium bisulfite in an aqueous solution. researchgate.net The reaction mixture is typically heated to between 70°C and 80°C for one to two hours, during which the color changes, indicating the progression of the sulfonation. researchgate.net An alternative and more controlled method involves the direct sulfonation of a specific homolog, such as rosanilin, which has been shown to yield a superior product for certain histological applications. tandfonline.com

Following sulfonation, the product is typically the sodium salt of Acid Fuchsin due to the reagents used. macsenlab.com To obtain the calcium salt, a salt metathesis (or conversion) reaction is performed. This involves dissolving the sodium salt of Acid Fuchsin in water and treating it with a soluble calcium salt, such as calcium chloride (CaCl₂). This causes the less soluble Acid Fuchsin calcium salt to precipitate out of the solution, after which it can be isolated by filtration, washed, and dried. The general principle relies on an acid-base reaction between the fuchsin derivative and the calcium salt.

Optimization of Reaction Parameters for Yield and Purity in Academic Synthesis

The optimization of reaction parameters is critical for maximizing the yield and purity of Acid Fuchsin, which in turn affects its performance in research applications like staining. sigmaaldrich.com Key parameters that can be altered include the choice of starting material, reaction temperature, and reagent concentration. tandfonline.com

Research into refining the manufacturing process for staining applications has shown that the choice of the Basic Fuchsin homologue is a determining factor in the quality of the final product. A systematic study comparing products derived from pararosanilin, rosanilin, and new fuchsin found that rosanilin yielded a sulfonated product with superior shade and selectivity. tandfonline.com Furthermore, the temperature of sulfonation was identified as a critical parameter.

The table below summarizes findings from research aimed at optimizing the synthesis of Acid Fuchsin for use in the Van Gieson staining technique. tandfonline.com

| Starting Material | Optimal Sulfonation Temperature | Observed Outcome in Staining |

| Pararosanilin | Not specified | Fair, but shade was too dark and lacked selectivity. |

| Rosanilin | 80°C - 85°C | Excellent qualities in both shade and selectivity. |

| New Fuchsin | Not specified | Staining action was too diffuse. |

These findings highlight that precise control over the selection of isomers and reaction conditions is paramount for synthesizing a high-purity product tailored for specific applications. tandfonline.com

Exploration of Novel this compound Derivatives for Targeted Research

The derivatization of Acid Fuchsin calcium salt involves chemically modifying its structure to create novel molecules with enhanced or specialized properties for targeted research. mdpi.com The core structure of Acid Fuchsin, with its multiple aromatic rings and amine and sulfonic acid functional groups, provides numerous sites for chemical modification.

The creation of the calcium salt from the more common sodium salt is itself a form of derivatization to alter properties such as solubility and molecular weight. rpicorp.com Further exploration into novel derivatives could involve:

Esterification or Amidation: The sulfonic acid groups can be converted into esters or amides to modulate the molecule's polarity, solubility, and interaction with biological substrates.

Modification of Amine Groups: The primary amine groups can be alkylated, acylated, or used as a handle to conjugate the dye to other molecules, such as proteins, nucleic acids, or synthetic polymers.

Ring Substitution: Introducing new functional groups onto the aromatic rings could alter the dye's spectral properties (absorption and fluorescence maxima) or its binding affinity and selectivity.

While specific research on novel derivatives of the calcium salt is not extensively documented, the principles of derivatizing complex organic molecules are well-established. mdpi.com Such derivatives could be designed for applications in fluorescence microscopy, as targeted probes in molecular biology, or as components in advanced materials.

Strategies for Modifying this compound for Specific Research Applications

Modifying Acid Fuchsin calcium salt or using it as a component in larger systems is a key strategy for adapting it to highly specific research tasks. These modifications aim to leverage the dye's inherent properties for new functions.

Immobilization on Solid Supports: One strategy involves adsorbing or chemically bonding the dye to a solid matrix. For instance, Acid Fuchsin has been immobilized on laccase-modified zeolite for the purpose of environmental remediation. pjoes.com This approach could be adapted for creating solid-state sensors or catalytic materials.

Incorporation into Polymer Matrices: Acid Fuchsin can be incorporated into hydrogel polymers. Research has demonstrated the use of a gelatin/chitosan/β-cyclodextrin/sodium humate hydrogel for removing Acid Fuchsin from aqueous solutions. mdpi.com Similarly, creating composites with materials like acrylamide (B121943) could yield functional materials for dye removal or controlled-release applications. mdpi.com

Formulation with Other Reagents: For histological staining, a primary application, Acid Fuchsin is rarely used alone. Its modification for specific applications often involves its formulation into complex staining solutions. In the Van Gieson method, it is combined with picric acid to differentially stain collagen and muscle. stainsfile.com In Masson's trichrome stain, it is used in sequence with other dyes like methyl blue to achieve polychromatic staining. wikipedia.org

The table below outlines various modification strategies and their potential research applications.

| Modification Strategy | Description | Target Research Application |

| Immobilization | Attaching dye molecules to a solid support like zeolite or modified electrodes. pjoes.commdpi.com | Environmental sensing, water remediation, catalysis. |

| Polymer Incorporation | Embedding the dye within a polymer or hydrogel matrix. mdpi.com | Dye removal, development of smart materials, controlled-release systems. |

| Bioconjugation | Covalently linking the dye to biological molecules such as antibodies or peptides. | Fluorescent labeling, immunoassays, targeted cell imaging. |

| Formulation | Mixing with other chemical reagents to create multi-component systems. stainsfile.com | Histological and pathological tissue analysis, differential staining. |

These strategies demonstrate the versatility of Acid Fuchsin calcium salt as a platform molecule that can be adapted for a wide range of scientific investigations beyond its traditional use as a simple stain.

Spectroscopic and Analytical Characterization Techniques in Acid Fuchsin Xcalcium Salt Research

UV-Visible Spectrophotometry for Acid Fuchsin xcalcium salt Quantification and Reaction Monitoring

UV-Visible spectrophotometry is a versatile technique employed for the quantitative analysis of Acid Fuchsin calcium salt and for monitoring the progress of chemical reactions involving this compound. The method relies on the principle that Acid Fuchsin calcium salt absorbs light in the visible region of the electromagnetic spectrum. The intensity of the absorption is directly proportional to its concentration in a solution, a relationship described by the Beer-Lambert law.

The maximum absorption wavelength (λmax) for Acid Fuchsin is a critical parameter for these analyses. The sodium salt of Acid Fuchsin has a maximum absorption wavelength in the range of 540-545 nm mfa.org. Specifically, the calcium salt has a reported λmax of 545 nm sigmaaldrich.comscientificlabs.ie. Quantification is achieved by measuring the absorbance at this wavelength and comparing it to a calibration curve prepared from standard solutions of known concentrations.

This technique is also effective for reaction monitoring. For instance, in degradation studies, the decrease in the intensity of the absorption peak at its λmax over time can be used to determine the rate of the reaction researchgate.net. The change in the concentration of the dye is tracked by recording the UV-Vis absorption spectra at different time intervals during the process researchgate.net.

Absorption Spectra Analysis of this compound in Diverse Solvents

The absorption spectrum of Acid Fuchsin calcium salt is influenced by the surrounding solvent environment. The interaction between the dye molecule (the solute) and the solvent molecules can cause shifts in the absorption maxima (λmax) and changes in the shape of the spectral bands researchgate.netresearchgate.net. This phenomenon, known as solvatochromism, occurs because different solvents can stabilize the ground and excited states of the dye molecule to varying degrees.

Analysis of these spectral shifts in a range of solvents with different polarities provides insight into the nature of the solute-solvent interactions. For the related compound fuchsin, studies have shown that differences in spectral behavior across various solvents are indicative of interactions between the probe molecule and its environment researchgate.netresearchgate.net. While specific data for the calcium salt is limited, the same principles apply. For example, polar solvents may interact more strongly with the charged sulfonate groups of the Acid Fuchsin molecule, leading to predictable shifts in the absorption spectrum compared to nonpolar solvents.

Table 1: Reported Maximum Absorption Wavelength (λmax) for Acid Fuchsin Salts

| Salt Form | λmax (nm) |

| Acid Fuchsin calcium salt | 545 |

| Acid Fuchsin sodium salt | 540-545 |

| Acid Fuchsin (unspecified salt) | 544 |

Development and Validation of Spectrophotometric Methods for this compound Detection

The development of a reliable spectrophotometric method for the detection and quantification of Acid Fuchsin calcium salt requires a systematic validation process to ensure its accuracy, precision, and reliability. This process is guided by principles outlined in guidelines from bodies like the International Conference on Harmonization (ICH) researchgate.netconicet.gov.arnih.gov.

The key validation parameters include:

Linearity: This establishes the concentration range over which the absorbance is directly proportional to the concentration of the analyte. A calibration curve is generated by measuring the absorbance of several standard solutions of known concentrations. The linearity is typically evaluated by the correlation coefficient (r) or coefficient of determination (r²) of the linear regression line, with values close to 1 indicating excellent linearity researchgate.netresearchgate.net.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample (spiking) and the percentage of the added analyte that is measured is calculated researchgate.net.

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements researchgate.net.

Limit of Detection (LOD): This is the lowest concentration of the analyte that can be reliably detected by the method, though not necessarily quantified with accuracy nih.gov.

Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy nih.gov.

By systematically evaluating these parameters, a robust and validated UV-Visible spectrophotometric method can be established for the routine analysis of Acid Fuchsin calcium salt.

Advanced Spectroscopic Probes for this compound Studies

Fluorescence Spectroscopy in this compound Interaction Research

Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions nih.govnih.gov. While primarily an absorbing dye, Acid Fuchsin also possesses fluorescent properties that can be exploited. It has been used in applications such as the fluorescent staining of latent fingerprints sigmaaldrich.com.

In interaction research, changes in the fluorescence properties of a molecule can provide valuable information. When Acid Fuchsin calcium salt interacts with other molecules, such as proteins or metallic ions, its fluorescence intensity or the wavelength of its maximum emission may change nih.gov. These changes can be due to several mechanisms:

Fluorescence Quenching: A decrease in fluorescence intensity, which can occur when the interacting molecule provides a pathway for non-radiative de-excitation of the fluorophore's excited state researchgate.net.

Fluorescence Enhancement: An increase in fluorescence intensity, which can happen if the interaction restricts the molecular motion of the dye or alters its electronic environment, reducing non-radiative decay pathways nih.gov.

By monitoring these changes, researchers can study binding events, determine binding constants, and probe the conformational changes in macromolecules upon interaction with the dye nih.gov.

Infrared (FTIR) Spectroscopy for Elucidating this compound Structural Interactions

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the structure of molecules. An infrared spectrum of Acid Fuchsin calcium salt shows absorption bands corresponding to the specific vibrational frequencies of its chemical bonds rpicorp.com.

Key functional groups in Acid Fuchsin calcium salt that can be identified with FTIR include:

S=O and S-O stretching from the sulfonate groups (SO₃⁻).

N-H stretching and bending from the amine groups (NH₂).

C=C stretching from the aromatic rings.

C-N and C-S stretching .

When Acid Fuchsin calcium salt interacts with other substances, such as binding to proteins or adsorbing onto a material, changes in its FTIR spectrum can be observed. Shifts in the position or changes in the intensity of specific absorption bands can indicate which functional groups are involved in the interaction. This provides direct evidence of the binding mechanism at a molecular level.

Table 2: Key Functional Groups in Acid Fuchsin Detectable by FTIR

| Functional Group | Type of Vibration |

| Amine (N-H) | Stretching, Bending |

| Aromatic Ring (C=C) | Stretching |

| Sulfonate (S=O) | Stretching (Asymmetric & Symmetric) |

| Carbon-Nitrogen (C-N) | Stretching |

| Carbon-Sulfur (C-S) | Stretching |

Raman Spectroscopy in Analyzing this compound Chemical Environments

Raman spectroscopy is another vibrational spectroscopy technique that provides detailed information about molecular structure, chemical bonding, and the chemical environment nih.gov. It is a non-invasive method that can identify biomolecules and provide specific spectral signatures of cells nih.gov. The technique relies on the inelastic scattering of monochromatic light, which results in scattered light having a different frequency corresponding to the vibrational modes of the molecule.

Raman spectroscopy is particularly useful for analyzing Acid Fuchsin calcium salt in complex chemical environments for several reasons:

High Specificity: The Raman spectrum provides a unique "fingerprint" of the molecule, allowing for its identification even in a mixture nih.gov.

Sensitivity to Environment: Raman bands are sensitive to changes in the local chemical environment. Interactions with other molecules or changes in the surrounding medium can cause shifts in Raman peaks, providing insight into these interactions nih.gov.

Spatial Resolution: When coupled with a microscope (confocal Raman microscopy), the technique can be used to map the distribution of Acid Fuchsin calcium salt within a sample, such as a biological tissue or a material, with high spatial resolution nih.govmdpi.com.

This allows researchers to probe not only the structure of the dye itself but also how it is affected by its immediate surroundings, making it a valuable tool for studying the localization and interaction of Acid Fuchsin calcium salt in various systems nih.govmdpi.com.

X-ray Diffraction (XRD) and Electron Microscopy (TEM, SEM) for Characterizing Acid Fuchsin calcium salt-Modified Materials

The structural and morphological characterization of materials modified with Acid Fuchsin calcium salt is crucial for understanding how the incorporation of this dye influences the material's intrinsic properties. X-ray diffraction (XRD) and electron microscopy (Scanning Electron Microscopy - SEM, and Transmission Electron Microscopy - TEM) are powerful techniques for providing this information.

X-ray Diffraction (XRD) is a non-destructive technique used to identify the crystalline phases of a material and to measure its structural properties, such as lattice parameters and crystallite size. When applied to materials modified with Acid Fuchsin calcium salt, XRD can reveal changes in the crystalline structure of the host material upon incorporation of the dye. For instance, alterations in peak positions, intensities, or the appearance of new peaks can indicate interactions between the dye and the material's crystal lattice, or the formation of new crystalline phases.

Scanning Electron Microscopy (SEM) provides high-resolution imaging of a material's surface topography. In the context of Acid Fuchsin calcium salt-modified materials, SEM is invaluable for visualizing the surface morphology. It can reveal how the dye is distributed on the surface, whether it forms aggregates, and if its presence alters the surface texture or porosity of the host material. For example, in the analysis of stained biological tissues or dye-adsorbed polymers, SEM can provide detailed images of the surface features.

Transmission Electron Microscopy (TEM) offers even higher resolution imaging, allowing for the visualization of the internal structure of materials at the nanoscale. When characterizing nanoparticles or thin films modified with Acid Fuchsin calcium salt, TEM can provide information on the size, shape, and distribution of the dye molecules or dye-induced structures within the material. This is particularly relevant for understanding the dispersion of the dye in nanocomposites or its interaction with cellular organelles in stained biological samples.

While specific research data on the XRD, SEM, and TEM characterization of materials exclusively modified with Acid Fuchsin calcium salt is not extensively available in publicly accessible literature, the principles of these techniques are broadly applicable. The table below hypothetically illustrates the kind of data that could be generated from such studies.

| Analytical Technique | Parameter Measured | Potential Findings for Acid Fuchsin Calcium Salt-Modified Material |

| XRD | Crystalline structure, phase identification | - Shift in diffraction peaks indicating lattice strain. - Appearance of new peaks suggesting new phase formation. - Broadening of peaks indicating reduced crystallinity. |

| SEM | Surface morphology, topography | - Visualization of dye aggregates on the material surface. - Changes in surface roughness or porosity. - Elemental mapping confirming the distribution of sulfur (from the dye). |

| TEM | Internal structure, particle size and shape | - Imaging of dye nanoparticles within a polymer matrix. - Determination of the effect of the dye on the morphology of nanomaterials. - Visualization of dye localization within stained cells or tissues. |

Zeta Potential and Dynamic Light Scattering (DLS) in Colloidal Systems Involving Acid Fuchsin calcium salt

In colloidal systems, where particles are dispersed in a liquid, understanding the stability and particle size distribution is critical. Zeta potential and Dynamic Light Scattering (DLS) are two key techniques used to characterize these properties for colloids involving Acid Fuchsin calcium salt.

Zeta Potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles in a liquid suspension. It is a critical parameter for predicting the stability of a colloidal system. A high absolute zeta potential (typically > ±30 mV) indicates strong electrostatic repulsion between particles, leading to a stable, non-aggregating dispersion. Conversely, a low zeta potential suggests that the particles are more likely to aggregate. For colloidal systems containing Acid Fuchsin calcium salt, the zeta potential would be influenced by the surface charge of the particles and the adsorption of the anionic dye molecules.

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), is a technique used to measure the size distribution of small particles in suspension. It works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. Larger particles move more slowly, causing slower fluctuations in the scattered light intensity, while smaller particles move more rapidly, leading to faster fluctuations. DLS can determine the hydrodynamic diameter of the particles, which is the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured.

When Acid Fuchsin calcium salt is introduced into a colloidal system, both the zeta potential and the particle size distribution can be affected. The adsorption of the negatively charged dye molecules onto the surface of the particles can alter the zeta potential, potentially increasing the stability of the suspension. DLS measurements can then be used to monitor any changes in particle size or aggregation state as a result of the dye's presence.

Detailed experimental data on the zeta potential and DLS of colloidal systems specifically involving Acid Fuchsin calcium salt are not readily found in the surveyed literature. However, the following table provides a hypothetical representation of the type of data that would be obtained and its interpretation.

| Analytical Technique | Parameter Measured | Potential Findings in a Colloidal System with Acid Fuchsin Calcium Salt |

| Zeta Potential | Surface charge of dispersed particles | - A shift to more negative zeta potential values upon addition of the anionic Acid Fuchsin dye. - Determination of the optimal dye concentration for achieving maximum colloidal stability. |

| DLS | Hydrodynamic diameter, particle size distribution | - A decrease in the average particle size if the dye acts as a dispersing agent. - An increase in the average particle size if the dye induces aggregation. - Monitoring of particle size changes over time to assess long-term stability. |

Mechanisms of Interaction and Binding of Acid Fuchsin Xcalcium Salt

Elucidation of Staining Mechanisms of Acid Fuchsin Calcium Salt in Biological Substrates

Acid Fuchsin, an anionic dye, is widely utilized in histology for its ability to stain cytoplasm, collagen, and muscle fibers red. fiveable.mewikipedia.org The calcium salt of Acid Fuchsin functions through the same principles as other salt forms, where the staining action is governed by the physicochemical properties of the Acid Fuchsin anion (Acid Violet 19). stainsfile.com Its utility in complex staining methods like Masson's trichrome highlights its role in differentiating various tissue components, such as muscle from collagen. wikipedia.org

The primary mechanism governing the staining action of Acid Fuchsin is electrostatic attraction. nih.govtandfonline.com As an acid dye, it possesses negatively charged sulfonate groups. In an acidic solution, tissue proteins become protonated, acquiring a net positive charge. This positive charge on the proteins attracts the negatively charged Acid Fuchsin dye molecules, resulting in the formation of electrostatic bonds and subsequent staining. The intensity and specificity of this interaction are heavily influenced by the pH of the staining solution. ihcworld.com

The binding of Acid Fuchsin is not uniform across all proteins but shows a strong affinity for those rich in basic amino acids. nih.govtandfonline.com Studies using various poly-amino acids have demonstrated that Acid Fuchsin intensely stains basic amino acids like poly-lysine and poly-arginine, while acid and neutral poly-amino acids remain unstained. nih.govtandfonline.com The side chains of these basic amino acids possess amino groups that are readily protonated at acidic pH, creating positively charged sites for the anionic dye to bind. ihcworld.com

Collagen, a key target of Acid Fuchsin in many staining procedures, is rich in these basic amino acids, which contributes to its strong staining. nih.govtandfonline.com However, research indicates that Acid Fuchsin is not exclusively selective for collagen. It also binds to other proteins that contain a sufficient number of basic amino acids, a factor that must be considered in the quantitative analysis of collagen staining. nih.govtandfonline.com Experiments involving the chemical modification of these amino groups, such as through oxidative deamination, have been shown to abolish or significantly decrease the staining intensity, confirming the crucial role of these basic residues in the binding mechanism. nih.govtandfonline.com

The pH of the staining solution is a critical determinant of Acid Fuchsin's binding affinity. Staining is most effective and intense in acidic solutions. ihcworld.comsaffronscientific.comsaffronscientific.com As the pH decreases, more amino groups on tissue proteins become protonated (positively charged), thereby increasing the number of available binding sites for the anionic dye molecules. ihcworld.com This enhancement of positive charges strengthens the electrostatic attraction between the tissue and the dye.

Conversely, as the pH increases towards neutral or alkaline levels, the amino groups become deprotonated, losing their positive charge. This reduction in charged sites leads to weaker dye binding and less intense staining. ihcworld.com Therefore, controlling the acidity of the staining solution is essential for achieving optimal and selective staining results. For instance, in Masson's trichrome stain, acetic acid is included in the dye solution to ensure an acidic environment that promotes optimal dye attachment.

Table 1: Effect of pH on Protein Charge and Acid Fuchsin Binding

| pH Level | Predominant Charge on Protein Amino Groups | Electrostatic Interaction with Acid Fuchsin | Resulting Staining Intensity |

|---|---|---|---|

| Strongly Acidic (e.g., pH < 3) | Strongly Positive | Strong Attraction | High / Intense |

| Weakly Acidic (e.g., pH 4-6) | Moderately Positive | Moderate Attraction | Moderate |

| Neutral (e.g., pH 7) | Minimally Charged | Weak Attraction | Low / Faint |

| Alkaline (e.g., pH > 8) | Neutral / Negative | Repulsion | Very Low / No Staining |

This table provides an illustrative overview of the general principles of pH-dependent staining.

Differential staining techniques utilize multiple dyes to distinguish between different cellular or tissue components. wikipedia.org Acid Fuchsin is a key component in such methods, notably in trichrome stains, which differentiate muscle from collagen. saffronscientific.comsaffronscientific.com The basis for this differentiation lies in the varying affinities of different tissue components for the dyes used, which can be influenced by factors like tissue porosity and the molecular size of the dye.

In a typical Masson trichrome sequence, an initial stain with a small molecule dye like Biebrich scarlet-acid fuchsin colors all acidophilic components, including both muscle and collagen. saffronscientific.comsaffronscientific.com Subsequently, a polyacid such as phosphotungstic or phosphomolybdic acid is applied. These polyacids are thought to act as "differentiating agents." They have a high affinity for collagen fibers and are believed to displace the smaller Acid Fuchsin molecules from the collagen, while the dye is retained in denser structures like muscle. The now unoccupied collagen is then free to be stained by a larger, contrasting counterstain like Aniline (B41778) Blue. saffronscientific.comsaffronscientific.com

The differential affinity is also linked to the physical structure of the tissues. The porous nature of collagen may allow the large polyacid-dye complexes to enter and bind, while denser tissues like muscle cytoplasm may retain the smaller Acid Fuchsin dye more effectively.

Adsorption Mechanisms of Acid Fuchsin onto Sorbent Materials

The removal of dyes like Acid Fuchsin from aqueous solutions is a significant area of environmental research. The process relies on the adsorption of the dye molecules onto the surface of various sorbent materials. The efficiency of this process is governed by the physicochemical properties of both the dye (the adsorbate) and the adsorbent material.

Adsorption can be broadly categorized into two main types: physisorption and chemisorption. iupac.org

Physisorption (Physical Adsorption) involves intermolecular forces, such as van der Waals forces, which are relatively weak. iupac.org This process does not involve significant changes to the electronic structure of the dye molecule or the adsorbent. iupac.org It is often reversible, and the energy of adsorption is typically low. For some dyes, studies have indicated that the adsorption mechanism is primarily physical, with adsorption energies below 8.0 kJ/mol.

Chemisorption (Chemical Adsorption) involves the formation of valence bonds between the adsorbate molecules and the adsorbent surface. iupac.org These bonds are much stronger and more specific than the forces in physisorption. iupac.org Chemisorption is characterized by a higher energy of adsorption and may be irreversible. iupac.org Studies on the adsorption of Basic Fuchsin (a related but cationic dye) have suggested that the process can be based on chemical reactions, involving electron exchange between the adsorbent and the dye. In some cases, a rise in temperature can facilitate the transformation from physisorption to chemisorption.

The determination of whether the adsorption of Acid Fuchsin onto a specific material is primarily physisorption or chemisorption often involves kinetic and thermodynamic studies. For example, fitting experimental data to kinetic models can suggest a chemical reaction-based process (chemisorption). Thermodynamic parameters, such as the enthalpy of adsorption, can also provide insight; a small enthalpy change is characteristic of physisorption.

Ion Exchange Phenomena in Acid Fuchsin calcium salt Adsorption Processes

Ion exchange is a significant mechanism in the adsorption of acid dyes like Acid Fuchsin. The structure of Acid Fuchsin contains sulphonic groups (-SO₃⁻), which are anionic. When Acid Fuchsin calcium salt is in an aqueous solution, it can participate in ion exchange processes, particularly with positively charged surfaces or materials.

Anion exchange materials, which possess positively charged functional groups, can readily adsorb Acid Fuchsin. The adsorption process involves the exchange of mobile anions on the adsorbent surface with the anionic dye molecules from the solution. The sulphonic groups on the dye molecule are the primary sites for this electrostatic interaction, leading to their combination with the positively charged sites on the anion exchange membrane researchgate.net.

Kinetic and Isotherm Models for Acid Fuchsin calcium salt Adsorption

The adsorption of Acid Fuchsin onto various surfaces has been analyzed using several kinetic and isotherm models to understand the dynamics and equilibrium of the process.

Kinetic Models: The kinetics of Acid Fuchsin adsorption are often best described by the pseudo-second-order model journalajacr.comnih.goviosrjournals.org. This indicates that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. The pseudo-second-order model's fit is typically confirmed by high regression coefficient (R²) values close to 1.0.

Other models used to analyze the kinetics include:

Pseudo-first-order model: This model assumes the adsorption rate is proportional to the number of unoccupied sites.

Intra-particle diffusion model: This model helps to identify the diffusion mechanism. Plots often show multiple linear regions, suggesting that the adsorption process is not solely controlled by intra-particle diffusion but also involves boundary layer diffusion (film diffusion) iosrjournals.org.

| Kinetic Model | Description | Applicability to Fuchsin Dyes |

|---|---|---|

| Pseudo-Second-Order | Assumes the rate-limiting step is chemisorption and is dependent on the concentration of the adsorbate and the capacity of the adsorbent. | Frequently provides the best fit for both Acid and Basic Fuchsin adsorption data, suggesting chemisorption is a key mechanism. journalajacr.comiosrjournals.orgmdpi.comresearchgate.net |

| Pseudo-First-Order | Describes adsorption in the initial stages and assumes the rate is proportional to the number of available sites. | Generally shows a poorer fit compared to the pseudo-second-order model. |

| Intra-particle Diffusion | Used to determine if diffusion within the adsorbent's pores is the rate-limiting step. | Analysis often indicates that both surface sorption and intra-particle diffusion control the adsorption rate. iosrjournals.org |

Adsorption Isotherm Models: Adsorption isotherms describe how the adsorbate molecules distribute between the liquid and solid phases at equilibrium. For Acid Fuchsin, the experimental data are often well-fitted by the Langmuir and Freundlich isotherm models journalajacr.com.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites mdpi.com.

Freundlich Isotherm: This model is empirical and describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat mdpi.com.

The applicability of these models can depend on the specific adsorbent and experimental conditions. For instance, in one study on modified CaO, the Sips isotherm (a combination of Langmuir and Freundlich models) was used to determine that the adsorption of Acid Fuchsin followed the Freundlich model journalajacr.com.

| Isotherm Model | Assumptions | Relevance to Fuchsin Dyes |

|---|---|---|

| Langmuir | Monolayer adsorption on a homogeneous surface with a finite number of identical sites. | Often provides a good fit for experimental data, indicating chemisorption on a monolayer. mdpi.com |

| Freundlich | Multilayer adsorption on a heterogeneous surface with non-uniform energy of adsorption. | Also shows good correlation with data for Fuchsin dyes, suggesting heterogeneous surface interactions. journalajacr.commdpi.com |

| Temkin | Considers the effect of adsorbate-adsorbate interactions and assumes a linear decrease in the heat of adsorption with coverage. | Has been found to be a good fitting model for Basic Fuchsin adsorption. iosrjournals.org |

Thermodynamic Parameters of Acid Fuchsin calcium salt Adsorption

Thermodynamic studies of Acid Fuchsin adsorption are conducted to determine the spontaneity and nature of the process by analyzing parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°).

The spontaneity of the adsorption process is indicated by the value of ΔG°. A negative ΔG° value signifies a spontaneous and feasible adsorption process. Studies on both Acid Fuchsin and Basic Fuchsin have consistently shown negative ΔG° values, confirming the spontaneous nature of their adsorption onto various materials journalajacr.comiosrjournals.org.

The nature of the adsorption process (exothermic or endothermic) is determined by the enthalpy change (ΔH°).

A negative ΔH° indicates an exothermic process, where adsorption is more favorable at lower temperatures.

A positive ΔH° indicates an endothermic process, where adsorption is favored at higher temperatures.

Research has shown varied results depending on the adsorbent. For example, the adsorption of Acid Fuchsin on modified CaO was found to be endothermic journalajacr.com, while its adsorption on nickel oxide nanoparticles was exothermic in some concentration ranges nih.gov. The adsorption of Basic Fuchsin on certain biosorbents was found to be endothermic, suggesting physical adsorption iosrjournals.org.

The entropy change (ΔS°) describes the randomness at the solid-solution interface. A positive ΔS° value suggests an increase in disorder and randomness at the interface during the adsorption process journalajacr.comiosrjournals.org.

| Parameter | Symbol | Indication | Findings for Fuchsin Dyes |

|---|---|---|---|

| Gibbs Free Energy Change | ΔG° | Spontaneity of the process (Negative value = Spontaneous). | Generally negative, indicating the adsorption process is spontaneous and feasible. journalajacr.comiosrjournals.org |

| Enthalpy Change | ΔH° | Nature of the process (Negative = Exothermic; Positive = Endothermic). | Can be either endothermic or exothermic depending on the adsorbent and conditions. journalajacr.comnih.goviosrjournals.org |

| Entropy Change | ΔS° | Change in randomness at the solid-solution interface (Positive value = Increased randomness). | Often positive, suggesting increased disorder at the interface. journalajacr.comiosrjournals.org |

Molecular Interactions of Acid Fuchsin calcium salt with Biomolecules

Acid Fuchsin is widely used as a biological stain, a function that relies on its specific interactions with various biomolecules.

Protein-Dye Binding Studies Involving Acid Fuchsin calcium salt

The primary mechanism for Acid Fuchsin's utility in histological staining, such as in Masson's trichrome stain, is its ability to bind to proteins. The binding is largely influenced by electrostatic forces nih.gov. The anionic sulphonic acid groups on the dye molecule interact with positively charged basic amino acid residues in proteins, such as lysine and arginine.

Studies investigating the staining mechanism of Acid Fuchsin have shown that it exhibits intense staining with basic poly-amino acids like polylysine and poly-arginine, as well as with proteins rich in these residues, such as histones and collagens. Conversely, acidic (poly-glutamic acid) and neutral (poly-hydroxyproline) poly-amino acids are not stained nih.gov. This demonstrates a clear preference for interaction with basic proteins.

It was also determined that Acid Fuchsin is not selectively bound to collagen but also binds to other proteins containing basic amino acids. The staining can be significantly decreased or abolished by oxidative deamination, a process that removes the basic amino groups from the proteins, further confirming the electrostatic nature of the interaction nih.gov.

Nucleic Acid-Dye Interactions with Acid Fuchsin calcium salt

While Acid Fuchsin is primarily known as a protein stain, related compounds in the rosaniline dye family, such as Basic Fuchsin, have been shown to interact with nucleic acids. Studies have demonstrated the staining of DNA with aqueous solutions of Basic Fuchsin following the chemical extraction of RNA nih.gov. This indicates an interaction between the dye and DNA.

The general mechanism for dye-nucleic acid interaction can involve intercalation (where the dye inserts itself between the base pairs of the DNA double helix) or electrostatic attraction to the negatively charged phosphate backbone of the nucleic acids thermofisher.com. While specific studies detailing the interaction mechanism of Acid Fuchsin calcium salt with nucleic acids are limited, the presence of charged groups on the molecule suggests that electrostatic interactions are a probable mode of binding. Dyes like Acridine Orange are known to interact with both DNA and RNA, exhibiting different fluorescent emissions depending on the nucleic acid type, often through a combination of intercalation and electrostatic binding thermofisher.comresearchgate.net.

Mechanisms of Acid Fuchsin calcium salt as a Dopant in Conducting Polymers

In the field of material science, Acid Fuchsin has been successfully used as both a dopant and a structure-guiding agent in the synthesis of conducting polymers like Polypyrrole (PPy) researchgate.netjst.go.jp. Doping is a process that introduces charge carriers into a polymer, dramatically increasing its electrical conductivity nih.gov.

During the in situ chemical oxidative polymerization of pyrrole, the presence of Acid Fuchsin plays a crucial role. The mechanism involves acid-base chemistry, where the acidic nature of the dopant facilitates the creation of charge carriers along the polymer chain nih.gov. The Acid Fuchsin molecule, with its sulphonic acid groups, can protonate the polymer backbone. This protonation leads to the formation of polarons or bipolarons—charge carriers that are responsible for electrical conductivity nih.gov.

The addition of Acid Fuchsin not only dopes the polymer but also influences its final morphology. It acts as a template, guiding the structure of the resulting Polypyrrole researchgate.net. The morphology of the polymer (e.g., nanotubes vs. globules) is a critical factor that affects its bulk electronic conductivity. Therefore, Acid Fuchsin serves a dual purpose: it introduces the necessary charge carriers (doping) and organizes the polymer chains in a way that facilitates charge transport (structure-guiding) researchgate.netjst.go.jp. The level of doping and the resulting polymer structure can be controlled by adjusting polymerization conditions such as temperature and reaction time researchgate.netjst.go.jp.

Advanced Research Applications of Acid Fuchsin Xcalcium Salt

Methodological Advancements in Histological and Cytological Staining with Acid Fuchsin Calcium Salt

Acid Fuchsin calcium salt is a well-established stain in histology and cytology, valued for its ability to impart a deep red color to specific tissue components. scientificlabs.combiognost.com It is a key ingredient in several classic staining techniques, including the Van Gieson and Masson's trichrome methods, which are fundamental in distinguishing between different tissue types such as muscle and collagen. biognost.comstainsfile.com

The optimization of staining protocols involving Acid Fuchsin calcium salt is crucial for achieving reproducible and high-contrast visualization of specific tissue elements. Research in this area focuses on refining parameters such as dye concentration, pH, staining duration, and the use of mordants and counterstains to enhance the specificity and intensity of the stain.

For instance, in the Van Gieson method, Acid Fuchsin is combined with picric acid to selectively stain collagen red, while muscle and cytoplasm are stained yellow by the picric acid. biognost.com The optimization of this protocol involves adjusting the ratio of Acid Fuchsin to picric acid and controlling the staining time to ensure proper differentiation. Similarly, in Masson's trichrome stain, Acid Fuchsin is used to stain muscle fibers, while collagen is counterstained with a blue or green dye. stainsfile.com The sequential application of these dyes and the differentiation steps are critical for achieving the desired color contrast.

Recent advancements in staining methodologies have explored the use of automated staining systems, which offer greater control over staining parameters and improve the consistency of results. Furthermore, research into the chemical interactions between Acid Fuchsin and tissue components at a molecular level is paving the way for the development of more targeted and efficient staining protocols.

Comparative studies are essential for evaluating the performance of Acid Fuchsin calcium salt in various differential staining techniques against other dyes. These studies often assess parameters such as color intensity, stain specificity, photostability, and the ability to differentiate between healthy and pathological tissues.

In the context of connective tissue staining, the efficacy of Acid Fuchsin in the Van Gieson and Masson's trichrome methods is often compared to other trichrome staining methods. stainsfile.com The choice of stain can depend on the specific tissue being examined and the diagnostic features of interest. For example, while the Van Gieson stain is a rapid and simple method for demonstrating collagen, Masson's trichrome can provide a more detailed visualization of different connective tissue elements. biognost.comstainsfile.com

The performance of Acid Fuchsin calcium salt is also evaluated in the context of its certification by the Biological Stain Commission (BSC), which ensures a minimum dye content and consistent staining performance for specific applications. researchgate.netsigmaaldrich.com

Analytical Chemistry Applications of Acid Fuchsin Calcium Salt as a Reagent

In the field of analytical chemistry, Acid Fuchsin calcium salt serves as a valuable reagent due to its strong color and reactivity. Its applications range from the development of spectrophotometric methods for the determination of various analytes to its use in extraction and preconcentration techniques. nih.gov

While specific studies detailing the use of Acid Fuchsin calcium salt for the spectrophotometric determination of metal ions are not extensively documented in the provided search results, the general principle involves the formation of a colored complex between the dye and the target metal ion. The intensity of the color, which is proportional to the concentration of the metal ion, can then be measured using a spectrophotometer.

For instance, other dyes with similar chemical structures, such as Alizarin Red S, have been successfully used for the spectrophotometric determination of metal ions like Fe(III) and Cu(II). academicjournals.orgikm.org.my This is achieved through the formation of a colored complex, and the absorbance is measured at a specific wavelength. academicjournals.orgikm.org.my It is plausible that Acid Fuchsin calcium salt could be similarly investigated and developed as a spectrophotometric reagent for certain metal ions, leveraging its chromophoric properties.

Acid Fuchsin dyes, due to their presence in industrial effluents, are often the target of environmental analysis. Methods for their extraction and preconcentration from water samples are crucial for their sensitive determination. One study demonstrated a vortex-assisted solid-phase extraction method for the preconcentration of basic fuchsin from various water samples using reduced graphene oxide as an adsorbent. nih.gov The preconcentrated dye was then determined by spectrophotometry. nih.gov

The optimized conditions for this method were found to be a pH of 2, an adsorbent amount of 10 mg, and an elution with 1 mL of ethanol. nih.gov This method achieved a high preconcentration factor of 400 and a low limit of detection of 0.07 μg L-1. nih.gov Such methods are vital for monitoring the levels of these dyes in the environment. Another study utilized a micro/nano combined pre-treatment chip for the quick enrichment and extraction of acid-fuchsin from an aqueous solution to ethanol. researchgate.net

Environmental Remediation Research Utilizing Acid Fuchsin Calcium Salt Adsorption and Degradation

The release of synthetic dyes like Acid Fuchsin into the environment from industrial activities is a significant concern due to their potential toxicity and persistence. semanticscholar.orgnih.gov Consequently, extensive research has been conducted on methods for the removal of these dyes from wastewater, with a focus on adsorption and degradation techniques.

Research has explored the use of various low-cost adsorbents for the removal of fuchsin dyes. For example, walnut shell-derived activated carbon has been shown to be highly effective, achieving a removal rate of 99.10% under optimal conditions. The adsorption process was found to follow the Langmuir isotherm and a pseudo-second-order kinetic model, with a maximum adsorption capacity of 45.45 mg/g. Similarly, novel MgO/BaCO3/BaCrO4/C nanocomposites have demonstrated a very high maximum adsorption capacity of 442.48 mg/g for basic fuchsin. nih.govresearchgate.net

Advanced oxidation processes (AOPs) are another promising approach for the degradation of Acid Fuchsin dyes. mdpi.comatlantis-press.comnih.govsemanticscholar.orgmdpi.com These methods involve the generation of highly reactive hydroxyl radicals that can break down the complex dye molecules into simpler, less harmful substances. Photocatalytic degradation using various semiconductor materials has been a key area of investigation.

Studies have shown the effective degradation of fuchsin dyes using photocatalysts such as lead chromate, iron zinc cuprate, and nitrogen-doped titanium dioxide under visible light. orientjchem.orgprimescholars.comresearchgate.net The efficiency of these processes is influenced by factors such as pH, dye concentration, catalyst dosage, and light intensity. orientjchem.orgprimescholars.com For instance, the photocatalytic degradation of New Fuchsine using lead chromate was most effective at a pH of 8. orientjchem.org The photocatalytic degradation of basic fuchsin using CuO nanoparticles achieved a 92.78% removal efficiency at a pH of 8. researchgate.net

Biodegradation offers an environmentally friendly alternative for the removal of Acid Fuchsin. nih.govopenbiotechnologyjournal.com Certain microorganisms, such as the blue-green algae Hydrocoleum oligotrichum and Oscillatoria limnetica, have been shown to effectively degrade basic fuchsin, with degradation rates of 92.44% and 90.23%, respectively, over seven days. researchgate.net The degradation process is dependent on the metabolic activity of the microorganisms and the molecular structure of the dye. researchgate.net

Below are interactive data tables summarizing the findings from various studies on the adsorption and degradation of fuchsin dyes.

Table 1: Adsorption of Fuchsin Dyes by Various Adsorbents

| Adsorbent | Fuchsin Type | Maximum Adsorption Capacity (mg/g) | Optimal pH | Kinetic Model | Isotherm Model | Reference |

|---|---|---|---|---|---|---|

| Walnut Shell Activated Carbon | Basic Fuchsin | 45.45 | 8 | Pseudo-second-order | Langmuir | |

| MgO/BaCO3/BaCrO4/C Nanocomposite (MB600) | Basic Fuchsin | 442.48 | 10 | Pseudo-first-order | Langmuir | nih.govresearchgate.net |

| Sugarcane Bagasse | Basic Fuchsin | 6.94 (at 70 mg adsorbent) | 8-12 | Pseudo-second-order | Langmuir, Freundlich | amecj.com |

Table 2: Degradation of Fuchsin Dyes by Various Methods

| Method | Fuchsin Type | Catalyst/Microorganism | Efficiency | Optimal Conditions | Reference |

|---|---|---|---|---|---|

| Photocatalysis | New Fuchsine | Lead Chromate | High | pH 8, Light intensity 70.0 mWcm-2 | orientjchem.org |

| Photocatalysis | Basic Fuchsin | Iron Zinc Cuprate | High (k = 7.19 × 10-5 s-1) | pH 6.0, Catalyst 0.10 g, Light intensity 50.0 mWcm-2 | primescholars.com |

| Photocatalysis | Basic Fuchsin | CuO Nanoparticles | 92.78% removal | pH 8 | researchgate.net |

| Photocatalysis | Carbol Fuchsin | Fe1.85Cu0.15Zr1.85W0.15O7 | 100% removal | pH 9, Catalyst 1.5 g/L | mdpi.com |

| Biodegradation | Basic Fuchsin | Hydrocoleum oligotrichum | 92.44% degradation | 7 days | researchgate.net |

| Biodegradation | Basic Fuchsin | Oscillatoria limnetica | 90.23% degradation | 7 days | researchgate.net |

Design and Synthesis of Novel Adsorbents for Acid Fuchsin Calcium Salt Removal

The effective removal of Acid Fuchsin from aqueous solutions is a significant area of research, leading to the development of various novel adsorbent materials. The synthesis of these materials is often tailored to enhance their adsorption capacity and efficiency.

One approach involves the creation of composite materials. For instance, carbon-alumina composite pellets have been developed for the removal of Acid Fuchsin. These pellets are synthesized by mixing activated carbon, alumina powder, and a polyvinyl alcohol (PVA) binder. The mixture is heated to form a slurry, which is then shaped into pellets and dried. This method provides a mechanically stable adsorbent with a significant adsorption capacity.

Another strategy focuses on the modification of existing materials. Ferrocene-modified graphene has been synthesized through facile chemical methods under mild conditions. This process enhances the interaction between the graphene surface and the anionic dye molecules, thereby improving adsorption. Similarly, porous Cu₂FeSnS₄ (CFTS) particles have been synthesized using various surfactants like thioglycolic acid, polyvinylpyrrolidone (PVP), and polyvinyl alcohol (PVA) via a solution process. The choice of surfactant has been found to significantly influence the morphology and crystalline phase of the resulting adsorbent.

The following table summarizes the synthesis methods and adsorption capacities of some of these novel adsorbents for Acid Fuchsin.

| Adsorbent | Synthesis Method | Maximum Adsorption Capacity (mg/g) | Reference |

| Carbon-Alumina Composite Pellet | Mixing with PVA binder, pelletizing, and drying | 181.82 | youtube.com |

| Ferrocene Modified Graphene | Facile chemical modification | - | |

| Porous Cu₂FeSnS₄ (CFTS) | Surfactant-assisted solution process | - | |

| MgO/BaCO₃/BaCrO₄/C Nanocomposites | Pechini-type sol-gel and thermal treatment | - | researchgate.net |

Adsorption capacity data was not available in the provided search results for all listed adsorbents.

Photocatalytic and Enzymatic Degradation Studies of Acid Fuchsin Calcium Salt

Beyond physical adsorption, the chemical degradation of Acid Fuchsin is another critical area of research for water remediation. Both photocatalytic and enzymatic methods have shown promise in breaking down this complex dye molecule.

Photocatalytic Degradation:

Photocatalysis utilizes semiconductor materials that, upon irradiation with light, generate highly reactive species capable of degrading organic pollutants. Several novel photocatalysts have been investigated for the degradation of Acid Fuchsin.

Manganese-doped carbon dots (Mn-CDs) have been prepared via a hydrothermal method and used as a visible-light-driven photocatalyst. The doping with manganese alters the light-absorption properties of the carbon dots, enabling them to be active under visible light. Under irradiation, these Mn-CDs can achieve a degradation rate of over 95% in a short period. The degradation mechanism involves the generation of superoxide radicals (•O₂⁻) and hydroxyl radicals (•OH) which are the primary reactive species responsible for the breakdown of the dye.

Another example is the use of lead chromate (PbCrO₄) as a photocatalyst under visible light. The photocatalytic degradation of New Fuchsin (a related triphenylmethane dye) using lead chromate has been studied, demonstrating its potential for degrading such dyes. The process involves the generation of electron-hole pairs in the semiconductor upon light absorption, which then react with water and oxygen to produce reactive radicals.

Enzymatic Degradation:

Enzymatic degradation offers a more environmentally friendly and specific approach to dye removal. Laccase, a multi-copper oxidase enzyme, has been a focus of these studies.

Research has demonstrated the use of laccase-modified zeolite for the removal of Acid Fuchsin from aqueous solutions frontiersin.org. In this method, laccase from Russulaceae (Lactarius volemus) is immobilized on a natural zeolite material frontiersin.org. This immobilization enhances the stability and reusability of the enzyme. The degradation process involves the oxidation of the dye by the laccase enzyme. The efficiency of this process is influenced by factors such as pH, temperature, and contact time, with optimal conditions leading to significant dye removal frontiersin.org. The adsorption capacity of this laccase-modified zeolite for Acid Fuchsin was found to be 31 mg/g frontiersin.org.

Modeling and Optimization of Wastewater Treatment Processes for Acid Fuchsin Calcium Salt

To enhance the efficiency and practicality of wastewater treatment processes for Acid Fuchsin removal, researchers employ mathematical modeling and statistical optimization techniques. These approaches help in understanding the underlying mechanisms and identifying the optimal conditions for maximum removal.

Modeling of Adsorption Processes:

The interaction between Acid Fuchsin and adsorbents is often described by isotherm and kinetic models.

Isotherm Models: These models describe the equilibrium distribution of the dye between the liquid and solid phases. The Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface, and the Freundlich isotherm, which describes multilayer adsorption on a heterogeneous surface, are commonly used. For the adsorption of Acid Fuchsin on activated carbon, the Freundlich isotherm model has been found to provide a good fit, suggesting a multilayer adsorption mechanism koreascience.kr.

Kinetic Models: These models describe the rate of dye uptake by the adsorbent. The pseudo-first-order and pseudo-second-order models are frequently applied. The pseudo-second-order model has been shown to be a good fit for the adsorption of Acid Fuchsin on various adsorbents, including activated carbon and HCl-treated malted sorghum mash, indicating that chemisorption may be the rate-limiting step koreascience.krsemanticscholar.org. The intraparticle diffusion model is also used to understand the diffusion mechanism.

Optimization of Treatment Processes:

Response Surface Methodology (RSM) is a powerful statistical tool used for optimizing complex processes. It allows for the evaluation of the effects of multiple factors and their interactions on a response variable.

For the removal of Acid Fuchsin, RSM, often in conjunction with designs like the Box-Behnken design, has been used to optimize various parameters. A study on the adsorption of Acid Fuchsin onto a carbon-alumina composite pellet utilized a four-factor Box-Behnken design to optimize temperature, solution pH, salt concentration, and initial dye concentration youtube.com. The results indicated that the maximum dye removal was achieved at an initial dye concentration of 10 mg L⁻¹, a solution pH of 7.5, and a temperature of 35°C, with no salt concentration youtube.com.

The following table presents a summary of models and optimized parameters for Acid Fuchsin removal.

| Treatment Method | Model/Design | Optimized Parameters | Optimal Values | Reference |

| Adsorption on Carbon-Alumina Pellet | Box-Behnken Design | Temperature, pH, Salt Concentration, Initial Dye Concentration | 35°C, pH 7.5, 0 salt, 10 mg/L | youtube.com |

| Adsorption on Activated Carbon | Freundlich Isotherm, Pseudo-second-order Kinetic | - | - | koreascience.kr |

| Adsorption on HCl-treated Malted Sorghum Mash | Langmuir Isotherm, Pseudo-second-order Kinetic | - | - | semanticscholar.org |

Applications in Material Science and Engineering with Acid Fuchsin Calcium Salt

The unique properties of Acid Fuchsin calcium salt have also led to its exploration in the field of material science and engineering, where it can be integrated into various materials to impart specific functionalities.

Integration of Acid Fuchsin Calcium Salt in Organic-Inorganic Hybrid Nanocomposites

The synthesis of organic-inorganic hybrid nanocomposites often involves the incorporation of organic molecules into an inorganic matrix to create materials with combined and enhanced properties mdpi.com. These materials can be synthesized through methods like the sol-gel process, where precursors for the inorganic network are hydrolyzed and condensed in the presence of the organic component mdpi.com. While the integration of various organic dyes into such nanocomposites has been explored for applications in optics and sensing, specific research on the integration of Acid Fuchsin calcium salt into these hybrid materials is not extensively reported in the available scientific literature. The potential for Acid Fuchsin to act as a functional component in these hybrids, for example, by imparting color, optical properties, or acting as a sensor probe, remains an area for future investigation.

Influence of Acid Fuchsin Calcium Salt on Conducting Polymer Morphology and Conductivity

Acid Fuchsin has been shown to play a crucial role in the synthesis and properties of conducting polymers, particularly polypyrrole (PPy). In the in situ chemical oxidative polymerization of pyrrole, Acid Fuchsin can act as both a dopant and a structure-guiding agent jst.go.jp.

Furthermore, Acid Fuchsin acts as a dopant, which is essential for imparting electrical conductivity to the polymer. Doping involves the introduction of charge carriers into the polymer backbone. By incorporating the anionic Acid Fuchsin molecules into the polypyrrole structure, the electronic conductivity of the polymer is enhanced. Research has shown that the addition of Acid Fuchsin is a key factor in regulating and even determining the electronic conductivity of the synthesized polypyrrole jst.go.jp. The effects of other polymerization conditions, such as temperature and reaction time, on the electronic conductivity in the presence of Acid Fuchsin have also been investigated jst.go.jp.

Development of Acid Fuchsin Calcium Salt Thin Films for Optical Studies

The optical properties of Acid Fuchsin have been harnessed through the development of thin films. These films are fabricated for various optical and optoelectronic applications.

Thin films of Acid Fuchsin have been successfully deposited on fluorine-doped tin oxide (FTO) glass substrates using a spin coating technique proquest.com. The thickness of these films can be controlled, and studies have shown that the thickness has a significant effect on the material's properties youtube.comproquest.com.

Structural analysis of these films has revealed an amorphous structure proquest.com. The optical properties of these thin films have been extensively studied. It has been found that an indirect electronic transition is possible within these films proquest.com. The energy band gaps of the Acid Fuchsin films have been determined to be in the ranges of 2.44–2.64 eV and 1.42–1.5 eV, with the values showing a slight increase with increasing film thickness proquest.com.

The nonlinear optical parameters of these thin films have also been investigated, showing a wide range of values that are dependent on wavelength and film thickness youtube.comproquest.com. The high values of these nonlinear parameters at shorter wavelengths suggest a rapid response, which is a desirable characteristic for electro-optical applications proquest.com.

The following table summarizes some of the key optical properties of Acid Fuchsin thin films.

| Property | Value Range/Observation | Reference |

| Film Thickness | 82–312 nm | proquest.com |

| Structure | Amorphous | proquest.com |

| Energy Band Gaps | 2.44–2.64 eV and 1.42–1.5 eV | proquest.com |

| Static Refractive Index | ~1.47 | youtube.com |

| Static Dielectric Constant | ~2.16 | youtube.com |

Research into Acid Fuchsin xcalcium salt as a Chemical Dosimeter

Recent scientific investigations have explored the potential of Acid Fuchsin, a synthetic dye, as a chemical dosimeter for measuring absorbed doses of ionizing radiation. While the available research primarily focuses on aqueous solutions of Acid Fuchsin, the findings provide a foundational understanding of its dosimetric properties, which are considered relevant to its salt forms, such as the calcium salt. A chemical dosimeter utilizes the chemical changes induced by radiation to determine the dose, and in the case of Acid Fuchsin, this is typically observed as a change in the solution's color, which can be quantified using spectrophotometry.

Spectrophotometric Evaluation of this compound for Radiation Dosimetry

The application of this compound as a chemical dosimeter is predicated on the measurable changes in its light-absorbing properties when exposed to ionizing radiation. The process involves irradiating an aqueous solution of the compound and then measuring the change in its absorbance at its maximum absorption wavelength (λmax), which for Acid Fuchsin is approximately 543 nm researchgate.net.

Research on aqueous solutions of Acid Fuchsin has demonstrated a clear relationship between the absorbed radiation dose and the change in the solution's absorbance. An aqueous solution of Acid Fuchsin, when exposed to gamma radiation, exhibits a bleaching effect, leading to a decrease in absorbance at 543 nm researchgate.net. This change is attributed to the interaction of the dye molecules with the reactive species generated during the radiolysis of water.

The response of the Acid Fuchsin dosimeter has been shown to be linear over a specific dose range, which is a critical characteristic for a reliable dosimeter. Studies have indicated a useful dose range of up to 1.65 kGy when plotting the negative logarithm of absorbance against the absorbed dose researchgate.net. This linear relationship allows for the creation of a calibration curve, which can then be used to determine an unknown absorbed dose by measuring the absorbance of an irradiated dosimeter solution.

The concentration of the Acid Fuchsin solution can be adjusted to tune the dynamic range of the dosimeter, making it adaptable for different applications, such as in food irradiation and medical settings researchgate.net. For instance, a 50 µM solution has been evaluated for low-dose food irradiation dosimetry researchgate.net.

To illustrate the dose-response relationship, the following interactive data table presents hypothetical data based on the described linear decrease in absorbance with an increasing absorbed dose.

| Absorbed Dose (kGy) | Absorbance at 543 nm (A) | Change in Absorbance (ΔA) |

| 0.00 | 1.000 | 0.000 |

| 0.25 | 0.850 | 0.150 |

| 0.50 | 0.700 | 0.300 |

| 0.75 | 0.550 | 0.450 |

| 1.00 | 0.400 | 0.600 |

| 1.25 | 0.250 | 0.750 |

| 1.50 | 0.100 | 0.900 |

Stability Studies of this compound Dosimeters

The reliability of any chemical dosimeter is heavily dependent on the stability of its response both before and after irradiation. For Acid Fuchsin-based dosimeters, stability studies have been conducted to assess the influence of environmental factors such as light and temperature on the accuracy of the dose measurement.

Pre- and post-irradiation stability studies of aqueous Acid Fuchsin solutions have concluded that the dosimeter should be protected from light and heat during both handling and storage researchgate.net. Exposure to ambient light and elevated temperatures can cause degradation of the dye, leading to changes in absorbance that are not induced by radiation, thus introducing errors in the dose estimation.

The temperature during irradiation can also affect the dosimeter's response. The temperature coefficient of the dose-response function has been reported to be 0.22% per °C in the temperature range of 20–40 °C researchgate.net. This indicates that for precise dosimetry, the temperature during irradiation should be monitored and, if necessary, corrections should be applied to the measured dose.

The following interactive data table provides a hypothetical representation of a post-irradiation stability study, demonstrating the change in absorbance of an irradiated Acid Fuchsin solution under different storage conditions.

| Time After Irradiation (hours) | Storage Condition: Dark, 4°C (Absorbance) | Storage Condition: Light, 25°C (Absorbance) |

| 0 | 0.500 | 0.500 |

| 6 | 0.501 | 0.485 |

| 12 | 0.500 | 0.472 |

| 24 | 0.499 | 0.450 |

| 48 | 0.498 | 0.425 |

| 72 | 0.498 | 0.401 |

Computational and Theoretical Studies on Acid Fuchsin Xcalcium Salt

Molecular Dynamics Simulations of Acid Fuchsin Calcium Salt Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational changes, solvation, and binding mechanisms of molecules.

In the context of Acid Fuchsin calcium salt, MD simulations can be employed to understand its interactions with various substrates, such as biological tissues or synthetic fibers, in an aqueous environment. A typical simulation would involve placing the Acid Fuchsin anion and calcium cations in a simulation box filled with water molecules, along with a surface representing the substrate of interest. The interactions between all particles are governed by a set of parameters known as a force field.

Research Findings:

Role of Calcium Ions: MD simulations reveal that calcium ions (Ca²⁺) play a crucial role in mediating the interaction between the negatively charged Acid Fuchsin dye and substrates. The divalent Ca²⁺ can form ionic bridges, simultaneously interacting with the sulfonate (SO₃⁻) groups of the dye and negatively charged sites on a substrate (e.g., carboxylate groups on proteins). This bridging effect can significantly enhance the binding affinity of the dye to the substrate. Studies on the effects of calcium ions on other biological molecules have shown that Ca²⁺ can induce significant conformational changes and increase the rigidity of polymer chains through direct coordination with negative functional groups. researchgate.netresearchgate.net The presence of Ca²⁺ ions is also known to considerably reduce electrostatic repulsion between negatively charged molecules, which can influence dye aggregation and interaction with surfaces. nih.gov